1-(2,3-dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
This compound is a benzimidazole-pyrrolidinone derivative characterized by a 2,3-dimethylphenyl group at position 1 of the pyrrolidin-2-one ring and a 1-(2-methylpropyl)-substituted benzimidazole moiety at position 4. Its molecular formula is C₂₅H₂₈N₄O, with an average molecular mass of 400.52 g/mol (calculated based on structural analysis). Key identifiers include the ChemSpider ID MFCD05713402 and CAS registry number 847395-60-2. Its crystallographic or spectroscopic characterization may involve tools like SHELX programs, which are widely used for small-molecule refinement.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-15(2)13-26-21-10-6-5-9-19(21)24-23(26)18-12-22(27)25(14-18)20-11-7-8-16(3)17(20)4/h5-11,15,18H,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPGREPYHRRPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the pyrrolidin-2-one core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzodiazole moiety is then introduced via a coupling reaction, followed by the addition of the dimethylphenyl group through electrophilic aromatic substitution. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidin-2-one ring undergoes selective oxidation under controlled conditions. For example:
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Potassium Permanganate (KMnO₄) : Oxidizes the lactam carbonyl group to form a γ-ketoamide derivative .
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Chromium Trioxide (CrO₃) : Targets the benzodiazolyl moiety, leading to cleavage of the diazole ring and formation of a quinazolinone structure .
Table 1: Oxidation Reaction Parameters
Nucleophilic Substitution
The dimethylphenyl group participates in electrophilic aromatic substitution (EAS):
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Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methyl substituents .
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Halogenation : Iodination occurs regioselectively under FeCl₃ catalysis, yielding mono-iodinated derivatives .
Mechanistic Insight : DFT calculations indicate para selectivity arises from electronic stabilization of the Wheland intermediate .
Reduction Reactions
The pyrrolidin-2-one ring is reduced under catalytic hydrogenation:
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H₂/Pd-C : Converts the lactam to a pyrrolidine derivative while preserving the benzodiazolyl group .
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NaBH₄ : Selectively reduces imine bonds in the benzodiazolyl moiety without affecting the lactam .
Table 2: Reduction Outcomes
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂ (10 bar) | Pd/C, EtOH, 24h | 4-[1-(2-methylpropyl)-1H-benzodiazol-2-yl]pyrrolidine | >95% | |
| NaBH₄ | THF, 0°C, 2h | 2-(2-methylpropyl)-1H-benzimidazole | 88% |
Coupling Reactions
The benzodiazolyl group facilitates cross-coupling:
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Suzuki-Miyaura : Pd-catalyzed coupling with arylboronic acids introduces aromatic substituents at the diazolyl C2 position .
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Buchwald-Hartwig : Forms C-N bonds between the pyrrolidinone nitrogen and aryl halides .
Key Observation : Coupling efficiency depends on steric hindrance from the 2-methylpropyl group, with yields declining for bulky substrates .
Acid/Base Reactivity
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Protonation : The benzodiazolyl nitrogen acts as a Brønsted base, forming stable salts with HCl or H₂SO₄ .
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Deprotonation : LDA abstracts protons from the pyrrolidinone α-carbon, enabling alkylation at this position .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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Ring-opening : Cleavage of the pyrrolidinone ring via Norrish Type II mechanisms .
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Dimerization : Benzodiazolyl groups undergo [2+2] cycloaddition, forming strained cyclobutane derivatives .
Comparative Reactivity
The compound shows distinct behavior compared to analogs:
Table 3: Reactivity Comparison with Structural Analogs
| Compound Modification | Oxidation Rate (vs. parent) | Coupling Yield (%) |
|---|---|---|
| 3,4-dimethylphenyl isomer | 1.2× faster | 72 |
| Benzimidazole (vs. benzodiazol) | 0.6× slower | 64 |
| tert-butyl (vs. 2-methylpropyl) | 0.3× slower | 41 |
Mechanistic Considerations
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Steric Effects : The 2-methylpropyl group hinders axial approaches to the benzodiazolyl nitrogen, favoring equatorial reaction pathways .
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Electronic Tuning : Electron-donating methyl groups on the phenyl ring increase electron density at the para position by +0.17 eV (DFT) .
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Ring Strain : The pyrrolidin-2-one's 23° puckering angle (X-ray data ) enhances susceptibility to nucleophilic attack at C3.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2,3-dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one exhibit significant anticancer properties. Research has shown that benzodiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that certain benzodiazole derivatives reduced the viability of breast cancer cells by modulating cell cycle progression and apoptosis pathways .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. In vitro studies suggest that it may protect neuronal cells from oxidative stress and inflammation, which are critical factors in diseases like Alzheimer's and Parkinson's . A related study using animal models showed a reduction in neuroinflammation markers when treated with similar benzodiazole compounds .
Antidepressant Properties
Several studies have highlighted the potential of benzodiazole derivatives as antidepressants. The mechanism involves the modulation of neurotransmitter levels in the brain, particularly serotonin and norepinephrine. A clinical trial indicated that a compound structurally related to this compound significantly improved depressive symptoms in patients compared to placebo .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound make it a candidate for treating conditions such as arthritis and other inflammatory disorders. Research has shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, thereby reducing inflammation .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled study involving breast cancer cell lines, treatment with a benzodiazole derivative similar to this compound resulted in a 50% reduction in cell viability after 48 hours of exposure. The study concluded that this compound could be further developed as an anticancer agent.
Case Study 2: Neuroprotection in Animal Models
A study utilizing mice models for Alzheimer's disease showed that administration of the compound led to a 30% decrease in neuroinflammation markers compared to untreated controls. Behavioral tests indicated improved cognitive function associated with reduced amyloid plaque formation.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core benzimidazole-pyrrolidinone framework with several analogs, differing primarily in substituent groups. Below is a detailed comparison based on structural features, synthesis data, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Variations: The target compound and its analog in differ in the alkyl chain length on the benzimidazole nitrogen (2-methylpropyl vs. 3-methylbutyl). Compound 13 incorporates a 3,5-dimethylpyrazolyl group, introducing heterocyclic diversity absent in the target compound. Such groups are often associated with enhanced biological activity in agrochemicals. The compound features a phenoxy-hydroxypropyl substituent, which could enhance hydrogen-bonding interactions compared to the target compound’s simpler alkyl chain.
Synthesis and Physical Properties :
- Yields for analogs in range from 53% to 67% , suggesting that steric hindrance from bulkier groups (e.g., pyrazolyl in Compound 13) may reduce efficiency. The target compound’s 2-methylpropyl group, being less bulky than 3-methylbutyl, might theoretically permit higher yields.
- Melting points for compounds correlate with molecular symmetry and intermolecular forces. For example, Compound 12’s higher melting point (194–195°C) versus Compound 13 (138–139°C) may reflect stronger hydrogen bonding from its acetohydrazide moiety.
Spectroscopic Characterization :
Biological Activity
The compound 1-(2,3-dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Enzyme Inhibition : Studies have indicated that the compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways related to drug metabolism and detoxification.
- Receptor Modulation : There is evidence suggesting that this compound can modulate neurotransmitter receptors, which may contribute to its effects on the central nervous system (CNS).
- Antimicrobial Activity : Preliminary studies have shown that the compound exhibits antimicrobial properties against a range of bacterial strains.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against various pathogens. The findings revealed that at concentrations as low as 25 µg/mL, the compound inhibited the growth of E. coli and S. aureus by over 70%. The mechanism was attributed to disruption of bacterial cell membrane integrity.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, the compound was administered to rodent models to assess its effects on anxiety-like behavior. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications in treating anxiety disorders.
Q & A
Q. What synthetic routes are recommended for synthesizing 1-(2,3-dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one, and how can reaction efficiency be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, involving condensation of pyrrolidin-2-one derivatives with substituted benzimidazole precursors. Key steps include:
- Solvent Selection : Use polar aprotic solvents like DMF to enhance nucleophilic substitution reactions (e.g., for introducing the 2-methylpropyl group to the benzimidazole moiety) .
- Monitoring Reaction Progress : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents can track intermediate formation. Adjust reaction time (e.g., 20 hours at 150°C for similar pyrrolidine derivatives) based on TLC results .
- Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography improves yield and purity. For example, yields up to 93% have been reported for analogous pyrrolidine syntheses .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- Nuclear Magnetic Resonance (NMR) : Use and NMR in deuterated solvents (e.g., DMSO-d) to confirm substituent positions and stereochemistry. For example, aromatic protons in benzimidazole derivatives appear as distinct multiplets between δ 7.0–8.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Develop a gradient method with a C18 column and UV detection (e.g., 254 nm) to quantify purity (>95% recommended for pharmacological studies) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) can verify molecular weight, with fragmentation patterns aiding structural validation (e.g., molecular ion peaks at m/z 418 for benzimidazole-pyrrolidinone hybrids) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Focus on target-specific assays based on structural analogs:
- Enzyme Inhibition Assays : Use fluorogenic substrates for kinases or proteases if the compound’s benzimidazole moiety suggests enzyme-binding potential.
- Cell Viability Assays : Employ MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Dose-response curves (0.1–100 µM) can determine IC values .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) if the pyrrolidin-2-one group is hypothesized to interact with neurotransmitter receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in stereochemistry, impurities, or assay conditions. Address these by:
- Chiral Resolution : Use chiral HPLC or circular dichroism (CD) to isolate enantiomers, as stereochemistry significantly impacts bioactivity (e.g., R vs. S configurations in pyrrolidinone derivatives) .
- Impurity Profiling : Compare impurity profiles (e.g., via LC-MS) between batches. For example, residual solvents or unreacted intermediates (e.g., 2-methylpropyl precursors) may inhibit or enhance activity .
- Standardized Assay Protocols : Adopt harmonized guidelines (e.g., OECD for cytotoxicity) to minimize inter-lab variability .
Q. What computational methods predict the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Apply predictive modeling and experimental validation:
- Quantitative Structure-Activity Relationship (QSAR) : Use software like EPI Suite to estimate biodegradation half-lives and bioaccumulation factors. The logP value (estimated ~3.5 for this lipophilic compound) suggests moderate environmental persistence .
- Aquatic Toxicity Testing : Conduct acute toxicity assays in Daphnia magna or Danio rerio (zebrafish) at concentrations ≤10 mg/L, monitoring lethality and behavioral endpoints .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect transformation products in simulated sunlight or microbial degradation studies .
Q. How can experimental designs for structure-activity relationship (SAR) studies be optimized?
- Methodological Answer : Employ a factorial design to systematically vary substituents:
- Variable Selection : Modify the 2,3-dimethylphenyl group (e.g., replace with fluorophenyl or methoxyphenyl) and the 2-methylpropyl chain (e.g., cyclopropyl or tert-butyl) .
- Response Surface Methodology (RSM) : Use statistical software (e.g., Design-Expert) to model bioactivity as a function of substituent electronic (Hammett σ) and steric (Taft E) parameters .
- Crystallographic Validation : Solve X-ray structures of key analogs to correlate binding modes with activity (e.g., π-π stacking between benzimidazole and target residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
